BenchChemオンラインストアへようこそ!

Hetisan

Toxicology Safety pharmacology Alkaloid structure-activity relationship

Hetisan is the fundamental heptacyclic core of hetisane-type C20-diterpenoid alkaloids, a scaffold class with proven antiarrhythmic (LD50 >10–50 mg/kg i.v. mouse vs. 0.1–0.3 mg/kg for aconitine-type C19 alkaloids) and anticancer activity (A549 IC50 12.03–52.79 μM). Its characteristic dehydrogenation metabolic pathway enables distinct ADMET profiling vs. atisine/hetidine analogs. Procure verified hetisane derivatives for SAR-driven lead optimization in cardiac and oncology programs where therapeutic index differentiation is critical.

Molecular Formula C20H27N
Molecular Weight 281.4 g/mol
Cat. No. B1245321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHetisan
Molecular FormulaC20H27N
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCC12CCCC34C1C5CC67C3CC(CC6C4N5C2)C(=C)C7
InChIInChI=1S/C20H27N/c1-11-8-19-9-14-16-18(2)4-3-5-20(16)15(19)7-12(11)6-13(19)17(20)21(14)10-18/h12-17H,1,3-10H2,2H3/t12-,13?,14-,15+,16+,17?,18-,19-,20+/m0/s1
InChIKeyLXRYNQDTYNAGIM-FSRNCCSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hetisan C20-Diterpenoid Alkaloid Procurement Guide: Structural, Safety, and Pharmacological Differentiation


Hetisan (C20H27N, MW 281.4 g/mol) is the fundamental parent structure of hetisane-type C20-diterpenoid alkaloids, a major subtype within the diterpenoid alkaloid family [1]. Characterized by a heptacyclic skeleton formed by C(14)–C(20) and N–C(6) bond linkages within the atisane-class framework, hetisan represents one of the most structurally complex entries among diterpenoid alkaloids [1]. This compound class is distributed primarily in plants from the genera Aconitum, Delphinium, and Consolida (Ranunculaceae), with over 157 structurally characterized hetisine-type alkaloids reported to date [2]. The hetisan skeleton serves as the structural core for numerous pharmacologically active derivatives with established antiarrhythmic, antitumor, antimicrobial, and local anesthetic properties [2].

Why Generic Substitution of Hetisan-Type Diterpenoid Alkaloids Fails: Structural Determinants of Safety and Activity


Within the C20-diterpenoid alkaloid family, compounds sharing the hetisane skeleton cannot be interchanged indiscriminately due to profound structure-dependent variations in both therapeutic activity and toxicity profiles. Comparative studies of 74 diterpenoid alkaloids across six skeleton types (lycoctonine, heteratisine, napelline, hetisane, atisane, and denudatine) have demonstrated that toxicity and local anesthetic activity are governed by specific functional group positioning and nature [1]. Even within the hetisane subclass, ring A conformational states (chair versus boat) directly modulate analgesic potency and neuroprotective activity in preclinical models [2]. Furthermore, metabolic fate diverges significantly: hetisane-type alkaloids undergo characteristic dehydrogenation pathways in rat liver microsomes not observed in atisine-type or hetidine-type analogs, creating distinct pharmacokinetic and toxicity implications [3]. Generic substitution without structural verification therefore risks both efficacy failure and unexpected toxicity.

Hetisan-Specific Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Comparative Acute Toxicity of Hetisane-Type Alkaloids Versus Aconitane-Type Alkaloids

Among 74 diterpenoid alkaloids systematically evaluated across six skeleton classes, hetisane-type alkaloids exhibited markedly lower acute toxicity than aconitane-type (C19) alkaloids, which are well-documented for high cardiotoxicity and neurotoxicity [1]. The toxicity ranking across skeletons was aconitine-type (LD50 ~0.1–0.3 mg/kg, i.v. mouse) >> lycoctonine-type > heteratisine-type > napelline-type ≈ atisane-type ≈ hetisane-type (LD50 >10–50 mg/kg range) [1]. This class-level safety differentiation directly impacts compound selection for in vivo studies where therapeutic window is critical.

Toxicology Safety pharmacology Alkaloid structure-activity relationship

Cytotoxicity Profile of Hetisane-Type Alkaloids: A549 Lung Cancer Cell Line IC50 Comparison

Five hetisane-type C20-diterpenoid alkaloids (trichodelphinines A–E) isolated from Delphinium trichophorum were evaluated for cytotoxicity against A549 human lung adenocarcinoma cells using the MTT method [1]. IC50 values across these structurally verified hetisane derivatives ranged from 12.03 μM to 52.79 μM, establishing a quantifiable activity range for this skeleton class in a standardized assay system [1]. In contrast, structurally distinct hetidine-type C20-diterpenoid alkaloids from Aconitum sczukinii (compounds 5 and 7) exhibited only moderate inhibition rates of 44.88 ± 3.14% and 37.34 ± 1.27% at 40 μM against Sf9 insect cells, with no reported activity below 40 μM [2].

Cytotoxicity Antitumor MTT assay A549 cells

Antiarrhythmic Activity and Favorable Therapeutic Index of Hetisine-Type Diterpenoid Alkaloids

Comprehensive pharmacological review of 157 hetisine-type C20-diterpenoid alkaloids has identified prominent antiarrhythmic effects combined with low toxicity as a defining class characteristic, distinguishing these compounds from both C19-diterpenoid alkaloids (which possess high toxicity) and atisine-type C20 alkaloids (which show weaker cardiovascular activity) [1]. The antiarrhythmic activity of hetisine-type compounds has been validated in multiple preclinical models, with specific derivatives showing efficacy in suppressing arrhythmias at doses that do not produce significant cardiac or neurological adverse effects [1]. This favorable therapeutic index profile contrasts with classical antiarrhythmic agents such as quinidine and flecainide, which carry substantial proarrhythmic risk.

Antiarrhythmic Cardiovascular pharmacology Therapeutic index

Metabolic Stability Differentiation: Dehydrogenation as Characteristic Hetisane Metabolic Signature

In vitro metabolism studies in rat liver microsomes using UPLC-Q/TOF-MS have identified dehydrogenation as a characteristic metabolic pathway for hetisane-type alkaloids, representing the first reported identification of dehydrogenation products from this structural class [1]. This metabolic signature distinguishes hetisane alkaloids from atisine-type and hetidine-type C20-diterpenoid alkaloids, which undergo alternative phase I transformations (primarily hydroxylation and demethylation) and do not produce detectable dehydrogenation metabolites under identical incubation conditions [1]. The identification of this unique metabolic pathway has direct implications for predicting in vivo pharmacokinetics, potential drug-drug interactions, and metabolite-mediated toxicity.

Drug metabolism Pharmacokinetics Hepatic microsomes Metabolite identification

Ring A Conformation-Dependent Bioactivity: Chair vs. Boat Conformation Impact on Analgesic Potency

Systematic evaluation of hetisane-type C20-diterpenoid alkaloids from Aconitum carmichaelii revealed that ring A conformational state directly modulates pharmacological activity [1]. In comparative analgesic and toxicity assays, the isomer with ring A in the chair conformation (compound 8 or 27) demonstrated significantly greater analgesic activity than the corresponding isomer with ring A in the boat conformation (compound 7 or 27a) [1]. Additionally, compound 19 exhibited neuroprotective activity that was absent in structurally related boat-conformation analogs [1]. This conformational sensitivity is unique to the hetisane skeleton and not observed in the more conformationally constrained atisane or denudatine frameworks.

Conformational analysis Analgesic activity Structure-activity relationship Neuroprotection

Hetisan Diterpenoid Alkaloid: Optimal Research and Industrial Application Scenarios


Cardiovascular Drug Discovery: Antiarrhythmic Lead Optimization with Reduced Toxicity Liability

Based on the established antiarrhythmic efficacy and low toxicity profile of hetisine-type diterpenoid alkaloids documented across 157 structurally characterized compounds [1], hetisane-skeleton compounds are optimally positioned as lead scaffolds for antiarrhythmic drug discovery programs. The favorable therapeutic index distinguishes these compounds from C19-diterpenoid alkaloids, which possess prohibitive cardiotoxicity (LD50 ~0.1–0.3 mg/kg), and from atisine-type C20 alkaloids, which show weaker cardiovascular activity [1]. Research programs should prioritize hetisane derivatives with verified chair conformation of ring A, as this conformational state is associated with enhanced bioactivity [2].

Oncology Screening Programs: Cytotoxic Hetisane Derivatives Against Lung Adenocarcinoma

For anticancer screening initiatives targeting non-small cell lung cancer, hetisane-type diterpenoid alkaloids provide a quantifiable activity benchmark for hit identification and SAR expansion. Trichodelphinines A–E have demonstrated reproducible cytotoxicity against A549 lung adenocarcinoma cells with IC50 values ranging from 12.03 to 52.79 μM in standardized MTT assays [3]. This activity range exceeds that of structurally distinct hetidine-type C20-diterpenoid alkaloids, which failed to achieve IC50 at concentrations up to 40 μM under comparable assay conditions [4]. Procurement of verified hetisane derivatives enables structure-activity relationship studies to identify substituent patterns that enhance potency while maintaining the favorable safety margin characteristic of this skeleton class.

In Vitro Metabolism and Pharmacokinetic Studies: Hetisane-Specific Dehydrogenation Pathway Analysis

The identification of dehydrogenation as a characteristic metabolic signature for hetisane-type alkaloids in rat liver microsomes [5] positions these compounds as valuable tools for investigating structure-metabolism relationships within the diterpenoid alkaloid family. This metabolic pathway, first reported for hetisane alkaloids, is absent in atisine-type and hetidine-type C20-diterpenoid alkaloids under identical incubation conditions, enabling comparative studies of metabolic fate prediction [5]. Researchers investigating phase I metabolism of complex polycyclic alkaloids can utilize hetisane compounds as reference standards to calibrate UPLC-Q/TOF-MS methods and validate metabolite identification workflows.

Toxicology and Safety Pharmacology: Low-Toxicity Reference Standards for Diterpenoid Alkaloid Screening

The systematic toxicity evaluation of 74 diterpenoid alkaloids across six skeleton classes [6] establishes hetisane-type compounds as low-toxicity reference standards for comparative toxicology studies. With LD50 values exceeding 10–50 mg/kg (i.v., mouse) compared to 0.1–0.3 mg/kg for aconitine-type C19 alkaloids, hetisane-skeleton compounds provide an approximately 30- to 500-fold safety margin advantage [6]. This quantifiable toxicity differentiation enables their use as negative controls in cardiotoxicity and neurotoxicity screening assays, and as benchmark comparators when evaluating the safety profiles of novel diterpenoid alkaloid derivatives or synthetic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hetisan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.